

Part 1: Executive Summary & Molecular Identity[2][3][4]

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Compound of Interest

Compound Name:	1-(4'-Methoxy-biphenyl-3-yl)-ethanone
CAS No.:	182169-63-7
Cat. No.:	B065489

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1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a functionalized biphenyl scaffold frequently utilized as an intermediate in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.[1][2][3][4] Unlike its para-substituted isomer (4-acetyl-4'-methoxybiphenyl), the meta-substitution of the acetyl group on the biphenyl core imparts unique steric and electronic properties, influencing metabolic stability and binding affinity in pharmacological targets.[1][2][3]

This guide provides a definitive technical profile for CAS 182169-63-7, focusing on its molecular weight validation, robust synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.[1][2][3]

Table 1: Physicochemical Profile[2][3][4][5][6][7]

Property	Value	Technical Note
IUPAC Name	1-[3-(4-methoxyphenyl)phenyl]ethanone	Meta-acetyl substitution pattern.[1][2][3][4]
CAS Number	182169-63-7	Distinct from the para isomer (13021-18-6).[1][2][3][4]
Molecular Formula	C ₁₅ H ₁₄ O ₂	Degree of Unsaturation = 9.[1][2][3][4]
Average Molecular Weight	226.27 g/mol	Used for stoichiometric calculations.[1][2][3][4]
Monoisotopic Mass	226.09938 Da	Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3][4]
LogP (Predicted)	3.2 ± 0.4	Lipophilic; likely requires organic co-solvents for bioassays.[1][2][3][4]
Topological Polar Surface Area	26.30 Å ²	Suggests good membrane permeability (Lipinski compliant).[1][2][3][4]

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most reliable route to **1-(4'-Methoxy-biphenyl-3-yl)-ethanone** is the palladium-catalyzed cross-coupling of 3-bromoacetophenone with 4-methoxyphenylboronic acid.[1][2][3][4] This pathway is preferred over Friedel-Crafts acylation due to the latter's poor regioselectivity on biphenyl substrates.[1][2][3][4]

Core Logic & Mechanism

The reaction proceeds via a catalytic cycle involving:

- Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoacetophenone.[1][2][3][4]

- Transmetallation: The boronate species transfers the 4-methoxyphenyl group to the palladium center, facilitated by a base (activation of the boron species).[3][4]
- Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).[2][3][4]

Experimental Protocol (Self-Validating)

Reagents:

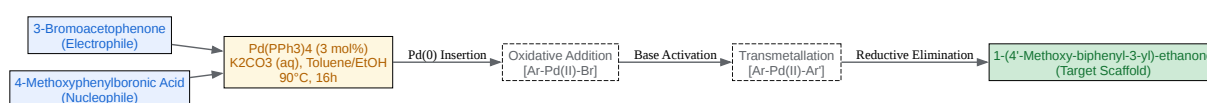
- Substrate A: 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g)[1]
- Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)[1]
- Catalyst: Pd(PPh₃)₄ (3 mol%, 0.35 g) or Pd(dppf)Cl₂ (for sterically demanding scales).[2]
- Base: K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g) dissolved in minimal water.
- Solvent: Toluene : Ethanol (4:1 v/v) or 1,4-Dioxane.[2][3][4]

Step-by-Step Workflow:

- Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.[2][3][4]
- Solvation: Add 3-Bromoacetophenone and 4-Methoxyphenylboronic acid to the flask. Dissolve in degassed Toluene/Ethanol (40 mL).
- Base Addition: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency.[2][3][4]
- Catalyst Introduction: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically turns yellow/orange.[2][3][4]
- Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting bromide (R_f ~0.[2][3][4]6) should disappear, replaced by a fluorescent blue spot (product).

- Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).^{[2][3][4]} Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 gradient) to yield a white crystalline solid.

Visualization: Synthetic Pathway



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Figure 1: Catalytic cycle for the synthesis of **1-(4'-Methoxy-biphenyl-3-yl)-ethanone** via Suzuki-Miyaura coupling.

Part 3: Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against calculated spectral data.^[4] The molecular weight is the primary confirmation metric, followed by structural elucidation via NMR.^[4]

Mass Spectrometry (HRMS)

- Technique: ESI-TOF (Electrospray Ionization - Time of Flight).^{[1][2][3][4]}
- Mode: Positive Ion Mode [M+H]⁺ or [M+Na]⁺.
- Validation Logic:
 - Calculated Monoisotopic Mass: 226.0994 Da.^{[2][3][4]}
 - Expected [M+H]⁺: 227.1072 Da.^{[2][3][4]}

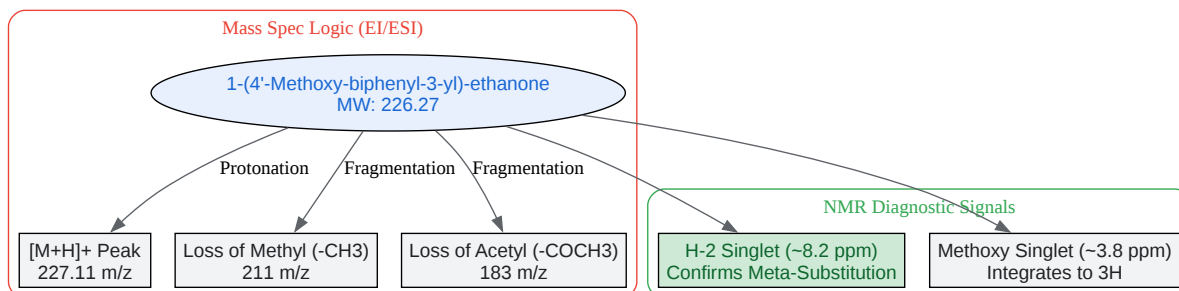
- Acceptance Criteria: Error < 5 ppm.

Nuclear Magnetic Resonance (NMR) Profiling

Distinguishing the 3-yl (meta) isomer from the 4-yl (para) isomer is critical.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- ^1H NMR (400 MHz, CDCl_3) Prediction:
 - δ 2.65 ppm (s, 3H): Acetyl methyl group ($-\text{COCH}_3$).[\[2\]](#)[\[3\]](#)
 - δ 3.86 ppm (s, 3H): Methoxy group ($-\text{OCH}_3$).[\[2\]](#)[\[3\]](#)[\[5\]](#)
 - δ 7.00 ppm (d, $J = 8.8$ Hz, 2H): Protons on the methoxy-ring (ortho to $-\text{OMe}$).[\[1\]](#)[\[2\]](#)
 - δ 7.56 ppm (d, $J = 8.8$ Hz, 2H): Protons on the methoxy-ring (meta to $-\text{OMe}$).[\[1\]](#)[\[2\]](#)
 - δ 7.55 ppm (t, 1H): Proton at position 5 of the acetyl-ring (triplet due to adjacent H4/H6).[\[2\]](#)
 - δ 7.75 ppm (d, 1H) & δ 7.95 ppm (d, 1H): Protons at positions 4 and 6.
 - δ 8.18 ppm (s, 1H): Proton at position 2 (isolated between acetyl and phenyl ring).[\[4\]](#)
Diagnostic Signal: This singlet is unique to the meta-substituted isomer; the para-isomer lacks this isolated proton environment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Visualization: Structural Logic & Fragmentation



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Figure 2: Analytical logic for structural confirmation via MS fragmentation and NMR diagnostic peaks.

References

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